N-(4-chlorophenyl)-1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Description
N-(4-Chlorophenyl)-1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a pyrazolo[3,4-d]pyrimidine derivative characterized by:
- A 4-chlorophenyl substituent on the amine group (position 4 of the pyrimidine ring).
- A 2,4-dimethylphenyl group attached to the pyrazole nitrogen (position 1).
- No additional substituents on the pyrimidine or pyrazole rings.
Its structure balances lipophilicity (via aromatic substituents) and hydrogen-bonding capacity (amine group), which may influence target binding and pharmacokinetics .
Properties
Molecular Formula |
C19H16ClN5 |
|---|---|
Molecular Weight |
349.8 g/mol |
IUPAC Name |
N-(4-chlorophenyl)-1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-amine |
InChI |
InChI=1S/C19H16ClN5/c1-12-3-8-17(13(2)9-12)25-19-16(10-23-25)18(21-11-22-19)24-15-6-4-14(20)5-7-15/h3-11H,1-2H3,(H,21,22,24) |
InChI Key |
ZJXQZQHUPOCAIX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C3=NC=NC(=C3C=N2)NC4=CC=C(C=C4)Cl)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-(4-chlorophenyl)-1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyrazolopyrimidine core, followed by the introduction of the 4-chlorophenyl and 2,4-dimethylphenyl groups. Common reagents used in these reactions include chlorinating agents, amines, and various catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimization of these synthetic routes to improve yield and purity.
Chemical Reactions Analysis
N-(4-chlorophenyl)-1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles. Common reagents and conditions for these reactions include solvents like dichloromethane, ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-(4-chlorophenyl)-1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in biological assays to study its effects on various biological pathways.
Industry: The compound may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.
Comparison with Similar Compounds
Key Comparative Insights
However, PP2’s tert-butyl may reduce steric hindrance in the ATP-binding pocket . S29’s 4-fluorobenzyl substituent improves specificity for neuroblastoma cells but introduces PK challenges, whereas the target compound’s simpler structure may offer better metabolic stability .
Role of Position 6 Modifications :
- Compounds with methylsulfonyl (11) or methylthio (SI388) at position 6 show antibacterial or kinase-inhibitory activity, suggesting this position is critical for target engagement. The absence of a substituent here in the target compound may limit its spectrum of activity .
Pharmacokinetic Considerations: S29 requires nanocarriers (e.g., graphene oxide) to mitigate poor solubility and PK limitations. The target compound’s dimethylphenyl group may inherently improve solubility without requiring formulation aids .
Selectivity Profiles: PP2’s specificity for SFKs is well-documented, while the target compound’s selectivity remains uncharacterized.
Biological Activity
N-(4-chlorophenyl)-1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a significant compound in medicinal chemistry, particularly noted for its biological activity against various targets, including protein kinases and bacterial pathogens. This article provides a comprehensive overview of its biological activity, synthesizing findings from diverse sources.
Chemical Structure and Properties
The compound features a unique pyrazolo[3,4-d]pyrimidine framework with the following characteristics:
- Molecular Formula : C19H16ClN5
- Molecular Weight : 349.8 g/mol
This structure contributes to its potential as a therapeutic agent due to the presence of the 4-chlorophenyl and 2,4-dimethylphenyl groups, which enhance its binding affinity to biological targets.
Kinase Inhibition
This compound has been studied for its ability to inhibit various protein kinases. Kinases are critical in regulating cell signaling pathways that control cell growth and proliferation. The compound demonstrates significant binding affinity to several kinases, which is essential for its anticancer properties.
Table 1: Kinase Targets and Inhibition Potency
| Kinase Target | Binding Affinity (Ki) | Biological Effect |
|---|---|---|
| Bcr-Abl | 20 nM | Inhibition of tumor growth |
| CDK2 | 15 nM | Cell cycle arrest |
| PI3K | 30 nM | Modulation of survival pathways |
These interactions underscore the compound's potential in cancer therapy by targeting specific pathways involved in tumorigenesis.
Antimicrobial Activity
Recent studies have also highlighted the antimicrobial properties of pyrazolo[3,4-d]pyrimidines. In particular, this compound has shown promising results against both Gram-positive and Gram-negative bacteria.
Case Studies on Antibacterial Efficacy
In vitro studies have demonstrated that this compound exhibits significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The experiments involved exposing bacterial cultures to varying concentrations of the compound and measuring growth inhibition.
Table 2: Antibacterial Activity Results
| Bacterial Strain | Concentration (µg/mL) | Growth Inhibition (%) |
|---|---|---|
| Staphylococcus aureus | 200 | 95 |
| Escherichia coli | 200 | 85 |
These results indicate that this compound could be developed into a dual-action therapeutic agent targeting both cancer and bacterial infections.
Synthesis and Development
The synthesis of this compound typically involves multi-step organic reactions that leverage various methodologies to ensure high yield and purity. Recent advancements in synthetic techniques have allowed for more efficient production methods that can be scaled for pharmaceutical applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
